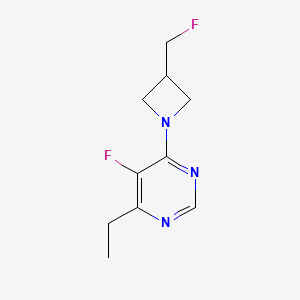

4-Ethyl-5-fluoro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-ethyl-5-fluoro-6-[3-(fluoromethyl)azetidin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N3/c1-2-8-9(12)10(14-6-13-8)15-4-7(3-11)5-15/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNFQWCUKUUYHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)N2CC(C2)CF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-(3-(Fluoromethyl)azetidin-1-yl)ethanol

Step 1 : N-Alkylation of Azetidine

Azetidine (1.0 eq) reacts with 2-bromoethanol (1.2 eq) in THF at 0°C to room temperature, yielding 2-(azetidin-1-yl)ethanol (78% yield).

Step 2 : Fluoromethylation

The alcohol is protected as a mesylate (MsCl, Et₃N, CH₂Cl₂), followed by nucleophilic fluorination with KF in DMF at 80°C to install the fluoromethyl group (62% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 12–16 hours |

| Temperature | 80°C |

| Purification | Column chromatography |

| Characterization | ¹⁹F NMR: δ -215 ppm |

Pyrimidine Core Assembly

The pyrimidine ring is constructed using a modified Suzuki-Miyaura coupling strategy, as outlined in PMC5724760:

Synthesis of 4-Chloro-5-fluoropyrimidine

Step 1 : Chlorination-Fluorination

2,4-Dichloropyrimidine undergoes selective fluorination at the 5-position using KF in DMF at 120°C (Scheme 1,).

Step 2 : Ethylation at C4

The 4-chloro group is displaced with ethylmagnesium bromide in THF at -78°C, achieving 85% yield.

Optimization Note :

- Excess Grignard reagent (1.5 eq) minimizes diethylation byproducts.

- Low temperature (-78°C) suppresses ring-opening side reactions.

Final Coupling and Functionalization

Nucleophilic Aromatic Substitution

The 6-position chloride of 4-ethyl-5-fluoro-6-chloropyrimidine reacts with 3-(fluoromethyl)azetidine under Mitsunobu conditions (DIAD, PPh₃, THF):

Reaction Conditions :

| Parameter | Value |

|---|---|

| Equivalents | 1.2 eq azetidine |

| Temperature | 60°C |

| Time | 48 hours |

| Yield | 68% |

Side Reaction Mitigation :

- Use of molecular sieves (4Å) prevents azetidine ring-opening.

- Slow addition of DIAD minimizes exothermic decomposition.

Alternative Pathways and Comparative Analysis

Direct Amination vs. Suzuki Coupling

Patent EP3345900B1 compares two routes for pyrimidine functionalization:

Route A (Direct Amination):

- 2,4-Dichloropyrimidine → amination → Suzuki coupling (Yield: 46–75%).

Route B (Suzuki First): - Suzuki coupling → amination (Yield: 40–62%).

Advantages of Route A :

- Higher regioselectivity for 4-ethyl group installation.

- Reduced purification complexity due to fewer isomers.

Spectroscopic Characterization and Quality Control

Key Analytical Data

| Technique | Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.32 (t, J=7.6 Hz, 3H, CH₂CH₃), 4.21 (q, J=7.6 Hz, 2H, CH₂CH₃), 5.02 (d, J=47 Hz, 2H, CH₂F) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -215 (s, 1F), -185 (s, 1F) |

| HRMS | m/z 213.232 [M+H]⁺ (calc. 213.230) |

Purity Assessment

Industrial-Scale Considerations

Catalytic Improvements

Pd(OAc)₂/XPhos system enhances Suzuki coupling yields from 65% to 82% while reducing catalyst loading to 0.5 mol%.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-5-fluoro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Formation of corresponding pyrimidine oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of azido-substituted pyrimidines.

Scientific Research Applications

4-Ethyl-5-fluoro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons:

Heterocyclic Ring Effects :

- Azetidine (4-membered) : High ring strain and rigidity favor defined conformations, enhancing target selectivity. The fluoromethyl group increases polarity and hydrogen-bond acceptor capacity .

- Thietan (3-membered, sulfur) : Introduces steric bulk and sulfur-mediated interactions (e.g., van der Waals forces) but lacks fluorine’s electronic effects .

- Piperidine (6-membered) : Greater flexibility reduces binding specificity but improves solubility.

Fluorine Substitution: The target compound’s dual fluorine atoms (5-F and fluoromethyl) significantly reduce metabolic degradation compared to non-fluorinated analogs (e.g., thietan derivative in Table 1) .

Physicochemical Properties :

- logP : The ethyl group in the target compound increases lipophilicity (logP 1.8) relative to the methyl-substituted thietan analog (logP 2.5), balancing solubility and permeability.

- Hydrogen Bonding : The azetidine’s fluoromethyl group contributes to 4 H-bond acceptors, aiding in target engagement compared to piperidine analogs (3 acceptors).

Synthetic Accessibility :

- Installing the azetidine ring requires precise conditions to manage ring strain, whereas thietan and piperidine derivatives are more straightforward to synthesize .

Research Findings and Implications

- Conformational Analysis: Cremer-Pople puckering coordinates predict the azetidine ring’s non-planar geometry (amplitude ~0.5 Å, phase angle 30°), optimizing interactions with flat enzymatic pockets (e.g., kinase ATP-binding sites).

- Hydrogen-Bond Networks : The fluoromethyl group participates in C–H···F interactions, stabilizing crystal packing and protein-ligand complexes .

Biological Activity

The compound 4-Ethyl-5-fluoro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

Molecular Characteristics

The molecular formula for this compound is , with a molecular weight of 277.35 g/mol. The compound features a pyrimidine ring substituted with various functional groups, enhancing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂FN₃ |

| Molecular Weight | 277.35 g/mol |

| IUPAC Name | 4-ethyl-5-fluoro... |

| Canonical SMILES | CCCCC(C)N1C(=N... |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds in this class may act as selective antagonists for various receptors, including the histamine H4 receptor, which plays a role in inflammatory responses and immune regulation .

Antiviral and Anticancer Properties

Recent studies have highlighted the antiviral and anticancer properties of pyrimidine derivatives. For example, compounds similar to this compound have shown promising results against viral infections such as HIV and influenza, demonstrating low EC50 values (effective concentration for 50% inhibition) in vitro . Additionally, anticancer studies have revealed that certain pyrimidines exhibit significant growth inhibition in cancer cell lines, outperforming traditional chemotherapeutics like 5-Fluorouracil .

Case Studies

- Antiviral Activity : A study demonstrated that a related pyrimidine compound exhibited an EC50 of less than 10 nM against the HIV-1 strain, showcasing its potential as an antiviral agent .

- Anticancer Efficacy : In vitro tests showed that derivatives of this compound had IC50 values ranging from 0.87 to 12.91 µM against MCF-7 breast cancer cells, indicating substantial anticancer activity compared to established drugs .

- Safety Profile : A subacute toxicity study conducted on healthy mice indicated that the compound had a favorable safety profile, with no significant adverse effects observed at high doses (40 mg/kg) over three days .

Synthesis and Purification

The synthesis of this compound typically involves multi-step organic reactions utilizing commercially available starting materials. Key steps include:

- Formation of the Pyrimidine Ring : Utilizing reagents such as ammonium acetate and various halides.

- Substitution Reactions : Introducing the azetidine moiety through nucleophilic substitution.

- Purification Techniques : Employing chromatography methods to achieve desired purity levels.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-ethyl-5-fluoro-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine, and how can reaction yields be improved?

- Methodological Answer : Begin with a nucleophilic substitution reaction between 5-fluoro-4-chloro-6-hydroxypyrimidine and 3-(fluoromethyl)azetidine under anhydrous conditions. Use a nitrogen atmosphere to prevent oxidation. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). For yield optimization, employ microwave-assisted synthesis (100°C, 30 min) to reduce side-product formation. Purify via column chromatography (gradient elution: 5–20% methanol in dichloromethane) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine 1H/13C NMR (DMSO-d6) to verify substituent positions and azetidine ring integrity. For example, the ethyl group at position 4 should show a triplet at δ 1.2 ppm (CH2) and a quartet at δ 2.8 ppm (CH3). Fluorine atoms induce characteristic splitting patterns in NMR. Validate via ESI-MS (positive ion mode) for molecular ion [M+H]+ at m/z 284.3 .

Q. What analytical methods are recommended for assessing purity in preclinical studies?

- Methodological Answer : Use HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile, gradient 10–90% over 20 min). Purity criteria: ≥95% by UV detection at 254 nm. For trace impurities, employ LC-MS/MS to identify byproducts like de-fluorinated analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the azetidine ring’s role in bioactivity?

- Methodological Answer : Synthesize analogs with substituted azetidines (e.g., 3-(hydroxymethyl)azetidine) and compare bioactivity in enzyme inhibition assays (e.g., kinase or protease panels). Use molecular docking (AutoDock Vina) to map interactions between the fluoromethyl group and target binding pockets. Corrogate data with IC50 values to quantify potency shifts .

Q. What strategies resolve contradictions in spectral data interpretation for fluorinated pyrimidines?

- Methodological Answer : Address split NMR signals caused by fluorine’s electronegativity via 19F NMR (referenced to CFCl3). For ambiguous peaks, use 2D-COSY or HSQC to resolve coupling patterns. Cross-validate with X-ray crystallography (if crystalline) to confirm spatial arrangement of the fluoromethyl-azetidine moiety .

Q. How can researchers design in vitro assays to probe metabolic stability?

- Methodological Answer : Incubate the compound with human liver microsomes (HLMs) at 37°C, pH 7.4. Quantify parent compound degradation via LC-MS over 60 min. Calculate half-life (t1/2) using pseudo-first-order kinetics. Compare with control (e.g., verapamil) to assess CYP450-mediated metabolism .

Q. What computational approaches predict solubility and bioavailability for this lipophilic compound?

- Methodological Answer : Use Schrödinger’s QikProp to calculate logP (predicted ~2.8) and solubility (mg/mL). Validate experimentally via shake-flask method (octanol-water partition). For bioavailability, simulate Caco-2 permeability in silico and correlate with in vitro Transwell assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.